molecular formula C₃₆H₆₂O₃₁ B014059 D-Cellohexaose CAS No. 2478-35-5

D-Cellohexaose

Cat. No. B014059
CAS RN: 2478-35-5
M. Wt: 990.9 g/mol
InChI Key: DJMVHSOAUQHPSN-VXDFXQCISA-N
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Description

Synthesis Analysis

The enzymatic synthesis of D-cellohexaose and related oligosaccharides involves processes such as transglycosylation, employing enzymes like cellodextrin phosphorylase. These enzymes catalyze the formation of β-(1→4)-linked glucan chains from donor substrates like α-D-glucose 1-phosphate, extending the chains to produce oligosaccharides including D-cellohexaose under specific conditions (Shintate et al., 2003).

Molecular Structure Analysis

Molecular dynamics simulations have been extensively used to study the interactive behavior and structural conformation of cellooligosaccharides, including D-cellohexaose, in aqueous solutions. These studies reveal that the degree of polymerization significantly influences the sugar-sugar and sugar-water interactions, affecting the molecule's stability and conformation (Umemura et al., 2004).

Chemical Reactions and Properties

Chemoenzymatic synthesis methods have been developed to create bifunctionalized cellohexaose derivatives, which serve as specific substrates for the assay of cellulases, highlighting the molecule's capacity to participate in and facilitate specific biochemical reactions (Boyer et al., 2002).

Physical Properties Analysis

The physical properties of cellooligosaccharides, including D-cellohexaose, have been analyzed through methods like gel permeation chromatography, demonstrating the solute's interaction with the gel and the influence of molecular weight on adsorption effects. Such studies are crucial for understanding the solubility and stability of D-cellohexaose in various solvents (Brown, 1970).

Scientific Research Applications

  • Biochemistry : D-Cellohexaose is used in research and biochemical enzyme assays. It’s a substrate for the enzyme endo-Cellulase . It’s also used in the study of cellulase mechanisms, particularly in understanding how a cellulose chain is bound in the cellulose-binding tunnel of cellobiohydrolase I .

  • Molecular Biology : D-Cellohexaose plays a role in the study of cellulases at a molecular level. For instance, it’s used in molecular dynamics and quantum mechanics studies to investigate the chemistry and structural dynamics of these enzymes . It’s also used in X-ray crystallography to understand how a cellulose chain is bound in the cellulose-binding tunnel of certain enzymes .

  • Enzymology : In enzymology, D-Cellohexaose is used as a substrate for various enzymes like endo-Cellulase . It’s used in the study of enzymes like cellobiohydrolase and their role in cellulose degradation .

  • Microbiology : D-Cellohexaose is used in microbiological research, particularly in the study of cellulose-degrading microorganisms. It’s used in the study of fungi like Fusarium oxysporum f. sp. lycopersici, which is known for its ability to consume both cellulose and hemicellulose .

  • Pharmaceutical Research : D-Cellohexaose finds its application in pharmaceutical research. For instance, it’s used in the defined synthesis of cellotriose, a potential prebiotic . It’s also used in the study of cellulases and their role in the production of bioethanol .

  • Food Science : In food science, D-Cellohexaose is used in the study of enzymes like cellulases, hemicellulases, and pectinases and their role in food and beverage industries . It’s also used in the study of nanotechnologies in food science .

  • Industrial Applications : D-Cellohexaose is used in various industries, including the food industry. It’s used in research and biochemical enzyme assays .

  • Defined Synthesis of Cellotriose : D-Cellohexaose is used in the defined synthesis of cellotriose, a potential prebiotic . The cellobiose phosphorylase (CBP) from Cellulomonas uda and the cellodextrin phosphorylase (CDP) from Clostridium cellulosi were evaluated as biocatalysts, starting from cellobiose and α- d -glucose 1-phosphate as acceptor and donor substrate, respectively .

  • Chemical Research : D-Cellohexaose is used in chemical research, particularly in the study of its molecular formula and mass .

  • Oligosaccharide Microarrays : D-Cellohexaose is used in the creation of high-resolution oligosaccharide microarrays for plant glycobiology and cell wall research . These microarrays can be used to study the interaction between carbohydrates and proteins, cells, or viruses .

  • Lytic Polysaccharide Monooxygenases Research : D-Cellohexaose is used in the study of lytic polysaccharide monooxygenases (LPMOs), which are enzymes that degrade non-crystalline substrates . This research is crucial for understanding the mechanisms of biomass degradation .

  • Enzymatic Hydrolysis of Banana Pseudostem Pulp : D-Cellohexaose is used in research involving the enzymatic hydrolysis of banana pseudostem pulp . This research is important for the production of oligosaccharides, which have potential applications in the food industry .

  • Defined Synthesis of Cellotriose : D-Cellohexaose is used in the defined synthesis of cellotriose, a potential prebiotic . The cellobiose phosphorylase (CBP) from Cellulomonas uda and the cellodextrin phosphorylase (CDP) from Clostridium cellulosi were evaluated as biocatalysts, starting from cellobiose and α- d -glucose 1-phosphate as acceptor and donor substrate, respectively .

  • Chemical Research : D-Cellohexaose is used in chemical research, particularly in the study of its molecular formula and mass .

Safety And Hazards

D-Cellohexaose is primarily used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use . In case of contact, it is advised to rinse immediately with plenty of water and seek medical attention if symptoms occur .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIBBXPLUVYKCH-UOHXBEGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

990.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Cellohexaose

Citations

For This Compound
47
Citations
LA Flugge, JT Blank, PA Petillo - Journal of the American …, 1999 - ACS Publications
A homologous series of cellulose oligomers from two to eight repeating subunits have been isolated and size-fractionated from the hydrolysis products of microcrystalline cellulose. …
Number of citations: 70 0-pubs-acs-org.brum.beds.ac.uk
ML Wolfrom, JC Dacons - Journal of the American Chemical …, 1952 - ACS Publications
A polymer-homologous series of crystalline-D-acetates obtained from cellulose by acetolysis and chomatographic reso-lution has beenextended to include the acetate of the …
Number of citations: 121 0-pubs-acs-org.brum.beds.ac.uk
H Kono, Y Numata, N Nagai, T Erata… - Journal of Polymer …, 1999 - Wiley Online Library
… ABSTRACT: A series of crystalline oligomers from α-D-cellobiose octaacetate through α-D-cellohexaose eicosaacetate were prepared by homogeneous acetylation of the cor…
김도영, 김종훈, 변수민, 곽정해, 이정숙, 신동하… - 2022 - repository.kopri.re.kr
… Enzymatic hydrolysis of CMC, D-cellotetraose, and D-cellohexaose yielded primarily D-44 cellobiose, accompanying with the formation of D-glucose, D-cellotriose, and D-cellotetraose. …
Number of citations: 0 repository.kopri.re.kr
J Seibel, G Fittolani, H Mirhosseini, X Wu… - Angewandte Chemie …, 2023 - Wiley Online Library
… with +75 tilt along the assembly propagation axis for D-cellohexaose in (a), and with –75 tilt … , giving domains that exclusively contain D-cellohexaose and domains that exclusively …
DY Kim, J Kim, YM Lee, SM Byeon, JH Gwak… - Frontiers in …, 2022 - frontiersin.org
… The enzymatic hydrolysis of CMC, D-cellotetraose, and D-cellohexaose yielded primarily D-cellobiose, accompanied by D-glucose, D-cellotriose, and D-cellotetraose. However, the …
Number of citations: 1 www.frontiersin.org
H Wang, RW Jones - Applied microbiology and biotechnology, 1997 - Springer
… A Cellobiose; B cellotriose; C cellotetraose; D cellohexaose. Hydrolysis of cellopentaose, to cellobiose and cellotriose, is inhibited by the addition of …
AM Ritcey, DG Gray - Biopolymers: Original Research on …, 1988 - Wiley Online Library
Evidence for a helical contribution to the conformation of methylcellulose in dilute solution is given by CD measurements. Congo red binds to methylcellulose in dilute aqueous solution …
H Kono, Y Numata, N Nagai, T Erata, M Takai - Carbohydrate Research, 1999 - Elsevier
The series of crystalline oligomers from α-cellobiose octaacetate through α-cellohexaose eicosaacetate, listed as below, was prepared from homogeneous acetylation of the …
I Venditto, A Baslé, AS Luıs, MJ Temple… - … Section F: Structural …, 2013 - academia.edu
… CBM65B (C-His-CBM65B) was produced, additionally to the N-terminal His6-tagged CBM65B, and attempts were made to co-crystallize both with 10mM of either 1,4- -dcellohexaose (…
Number of citations: 2 www.academia.edu

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